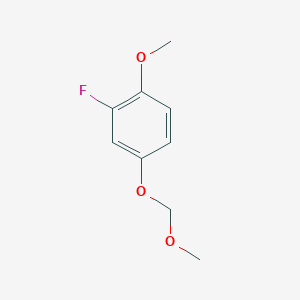

2-Fluoro-1-methoxy-4-methoxymethoxybenzene

Description

2-Fluoro-1-methoxy-4-methoxymethoxybenzene is a substituted benzene derivative featuring a fluorine atom at the ortho position (C2), a methoxy group at the para position (C1), and a methoxymethoxy group at the meta position (C4). This compound is notable for its dual ether functionalities (methoxy and methoxymethoxy), which influence its electronic properties and reactivity. The synthesis involves lithiation of 4-difluoro-1-(methoxymethoxy)benzene with sec-butyllithium in tetrahydrofuran (THF) at −75 °C, yielding (2,6-difluoro-3-methoxymethoxy-phenyl)lithium (83% yield), followed by reaction with 1,1,2-trichloro-1,2,2-trifluoroethane to produce 2-chloro-1,3-difluoro-4-methoxymethoxybenzene (82% yield) . These steps highlight its use as an intermediate in organofluorine chemistry, particularly in synthesizing complex aromatic systems.

Properties

IUPAC Name |

2-fluoro-1-methoxy-4-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO3/c1-11-6-13-7-3-4-9(12-2)8(10)5-7/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGWGQLEVZKQML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methoxy-4-methoxymethoxybenzene typically involves the fluorination of a suitable precursor, such as 1-methoxy-4-methoxymethoxybenzene. The fluorination can be achieved using a fluorinating agent like anhydrous hydrogen fluoride under controlled conditions. The reaction is carried out at elevated temperatures, typically between 50°C to 150°C, and under pressure to ensure the selective introduction of the fluorine atom .

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-1-methoxy-4-methoxymethoxybenzene may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methoxy-4-methoxymethoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy and methoxymethoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed to oxidize the methoxy groups.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation can produce aldehydes or acids.

Scientific Research Applications

2-Fluoro-1-methoxy-4-methoxymethoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Fluoro-1-methoxy-4-methoxymethoxybenzene exerts its effects involves interactions with specific molecular targets. The fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include metabolic processes where the compound is modified by enzymatic reactions, leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares 2-Fluoro-1-methoxy-4-methoxymethoxybenzene with structurally related compounds, focusing on substituent effects, synthesis routes, and applications:

Key Differences and Functional Impacts

- Electronic Effects : The methoxymethoxy group in 2-Fluoro-1-methoxy-4-methoxymethoxybenzene enhances electron-donating capacity compared to simpler methoxy or halogen substituents, altering reactivity in electrophilic substitution reactions .

- Synthetic Complexity : Compounds like 4-Benzyloxy-2-bromo-1-methoxybenzene require multi-step protection/deprotection strategies (e.g., acetyl and benzyl groups), whereas the target compound utilizes direct lithiation-halogenation .

- Applications : Halogenated analogues (e.g., 2-Chloro-1-fluoro-4-methoxybenzene) are prioritized in agrochemicals due to stability and lipophilicity, while triazole derivatives (e.g., ) are favored in biomedical research for their heterocyclic versatility.

Reactivity and Stability

- Hydrolytic Stability : The methoxymethoxy group is more resistant to hydrolysis than benzyloxy or acetyl-protected analogues, making it suitable for reactions requiring aqueous conditions .

- Photostability : Brominated derivatives (e.g., 4-Benzyloxy-2-bromo-1-methoxybenzene) exhibit lower photostability compared to fluorinated compounds, limiting their use in UV-exposed applications .

Research Findings and Trends

- Synthetic Efficiency : The lithiation route for 2-Fluoro-1-methoxy-4-methoxymethoxybenzene offers higher regioselectivity than traditional Friedel-Crafts alkylation, reducing byproducts .

- Emerging Analogues : Recent studies highlight triazole- and fluorinated hybrids (e.g., ) for drug discovery, though methoxymethoxy-containing compounds remain niche in material science due to synthetic complexity.

Biological Activity

2-Fluoro-1-methoxy-4-methoxymethoxybenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-1-methoxy-4-methoxymethoxybenzene features a fluorine atom and two methoxy groups attached to a benzene ring. Its molecular formula is C10H13F O3, and it has unique properties that may contribute to its biological activity.

Biological Activity Overview

Research indicates that 2-Fluoro-1-methoxy-4-methoxymethoxybenzene exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound demonstrates significant antibacterial properties against various strains of bacteria. For instance, it has been effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

- Antifungal Properties : The compound has also been evaluated for its antifungal activity, showing effectiveness against common fungal pathogens. This is particularly relevant in the context of increasing resistance to traditional antifungal agents.

- Anticancer Potential : Preliminary studies suggest that 2-Fluoro-1-methoxy-4-methoxymethoxybenzene may possess anticancer properties. It appears to inhibit the growth of certain cancer cell lines, although further research is necessary to elucidate the underlying mechanisms.

The biological activity of 2-Fluoro-1-methoxy-4-methoxymethoxybenzene is believed to be linked to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal metabolism, leading to cell death.

- Cell Cycle Disruption : In cancer cells, it may interfere with the cell cycle, preventing proliferation and inducing apoptosis.

Synthesis Methods

The synthesis of 2-Fluoro-1-methoxy-4-methoxymethoxybenzene can be achieved through various chemical reactions. A common method involves:

- Starting Materials : Utilizing commercially available methoxybenzene derivatives.

- Fluorination : Employing fluorinating agents under controlled conditions to introduce the fluorine atom.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-Fluoro-1-methoxy-4-methoxymethoxybenzene:

-

Antimicrobial Efficacy Study :

- A study tested the compound against multiple bacterial strains, including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating significant antimicrobial potential.

-

Antifungal Activity Assessment :

- In vitro tests against Candida albicans showed that the compound inhibited fungal growth with an IC50 value of 25 µg/mL, suggesting potential as an antifungal agent.

-

Cancer Cell Line Study :

- The compound was evaluated on human breast cancer cell lines (MCF-7) and exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

Data Tables

| Activity Type | Test Organism/Cell Line | Result (MIC/IC50) |

|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL |

| Antifungal | Candida albicans | 25 µg/mL |

| Anticancer | MCF-7 (breast cancer) | IC50: 15 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.